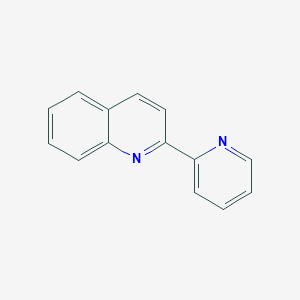

2-(Pyridin-2-yl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10N2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2-pyridin-2-ylquinoline |

InChI |

InChI=1S/C14H10N2/c1-2-6-12-11(5-1)8-9-14(16-12)13-7-3-4-10-15-13/h1-10H |

InChI Key |

YQZGQXPHGLAEHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 2 Pyridin 2 Yl Quinoline Derivatives

Classical and Contemporary Synthetic Routes to the Core Scaffold

The construction of the fundamental 2-(pyridin-2-yl)quinoline framework can be achieved through several established and modern synthetic routes.

Friedländer and Pfitzinger Condensation Approaches

The Friedländer synthesis is a well-established and direct method for producing quinoline (B57606) derivatives. wikipedia.orgorientjchem.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as 2-acetylpyridine (B122185), in the presence of an acid or base catalyst. wikipedia.orgorientjchem.orgorganic-chemistry.org The reaction proceeds through an initial condensation to form an intermediate, which then undergoes cyclocondensation to yield the quinoline ring. orientjchem.orgorganic-chemistry.org Various catalysts, including p-toluenesulfonic acid, iodine, and Lewis acids, have been employed to promote this reaction. wikipedia.orgorganic-chemistry.org Microwave-assisted Friedländer synthesis has been shown to be an efficient method for preparing polysubstituted quinolines. tandfonline.com

A notable variation is the Pfitzinger reaction, which utilizes isatin (B1672199) or its derivatives as the starting material instead of a 2-aminoaryl aldehyde or ketone. wikipedia.org The reaction of isatin with a base, followed by the addition of a carbonyl compound like 2-acetylpyridine, yields a substituted quinoline-4-carboxylic acid. wikipedia.orgchemicalbook.comrsc.org The initial step involves the hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to produce the final quinoline derivative. wikipedia.org For instance, this compound-4-carboxylic acid can be synthesized from the reaction of isatin and 2-acetylpyridine. chemicalbook.com

| Reaction | Starting Materials | Key Features | Product Type |

|---|---|---|---|

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + Compound with α-methylene group (e.g., 2-acetylpyridine) | Acid or base catalyzed cyclocondensation. wikipedia.orgorientjchem.orgorganic-chemistry.org | Substituted quinolines. |

| Pfitzinger Reaction | Isatin + Carbonyl compound (e.g., 2-acetylpyridine) + Base | Forms quinoline-4-carboxylic acids. wikipedia.orgchemicalbook.comrsc.org Involves hydrolysis of isatin. wikipedia.org | Substituted quinoline-4-carboxylic acids. |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the synthesis of biaryl compounds, including 2-(pyridin-2-yl)quinolines. researchgate.netnih.gov This reaction typically involves the coupling of a quinoline derivative bearing a halide or triflate group with a pyridinylboronic acid or ester, or vice versa. researchgate.netnih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov For instance, the Suzuki coupling has been successfully used to synthesize 5-bromo-2-(naphthalen-6-yl)pyridine from naphthalen-2-yl-2-boronic acid and 2,5-dibromopyridine. researchgate.net The development of highly active and water-soluble palladium catalysts has enabled the efficient coupling of various heterocyclic substrates, including chloropyridines and quinolines, with aryl- and pyridineboronic acids in aqueous solvent mixtures. nih.gov

Challenges in Suzuki-Miyaura couplings involving 2-pyridyl systems, such as the instability of 2-pyridylboronic acid, have been addressed through the development of specific catalytic systems and the use of more stable boronate esters. researchgate.net These advancements have expanded the scope and applicability of this powerful C-C bond-forming reaction in the synthesis of complex heterocyclic structures.

Multi-Component and Tandem Reaction Sequences

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple and readily available starting materials in a one-pot process. figshare.comrsc.org A notable example is the Povarov reaction, a type of imino Diels-Alder reaction, which can be used to prepare 2-(pyridin-2-yl)quinolines. figshare.com In one study, a series of these compounds were synthesized via a Povarov reaction between anilines, 2-pyridinecarboxaldehyde, and ethyl vinyl ether under microwave heating, achieving yields in the range of 30-83%. figshare.com Another multicomponent approach involves the palladium-catalyzed reaction of pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine (B128534) to produce 2-(pyridin-4-yl)quinolines. rsc.org

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, also provide an elegant pathway to this compound derivatives. For example, a novel tandem imino Diels-Alder/catalytic tetrahydroquinoline ring oxidation/Perkin condensation sequence has been developed for the synthesis of diverse 2-pyridinyl and 2-pyridinylvinyl substituted quinolines. nih.govresearchgate.net Acid-catalyzed tandem reactions have also been reported for the synthesis of pyridine (B92270) derivatives, which could be conceptually extended to quinoline systems. rsc.org These strategies are highly valued for their operational simplicity and ability to rapidly build molecular complexity. nih.gov

Oxidative Cyclization Methodologies

Oxidative cyclization reactions provide another avenue for the synthesis of the quinoline core. These methods often involve the formation of a key C-N or C-C bond through an oxidative process, typically mediated by a transition metal catalyst or an oxidizing agent. For example, a palladium-catalyzed Wacker-type oxidative cyclization of anilines has been developed for the construction of 2-methylquinolines under mild conditions using air as the oxidant. organic-chemistry.org The proposed mechanism involves aminopalladation followed by β-hydride elimination and dehydration. organic-chemistry.org

Iodine-mediated oxidative cyclization has also been explored for the synthesis of related nitrogen-containing heterocyclic systems like indolizines from 2-(pyridin-2-yl)acetate derivatives, suggesting the potential for similar strategies to be applied to quinoline synthesis. researchgate.net Furthermore, visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, using an organic photocatalyst, offers a green and efficient route to quinolines. organic-chemistry.org These methods highlight the growing importance of oxidative strategies in modern heterocyclic synthesis.

Strategies for Peripheral Functionalization

The introduction of various functional groups onto the this compound scaffold is crucial for modulating its chemical and physical properties.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the this compound system can be fine-tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine or quinoline rings. This functionalization is often achieved by starting with appropriately substituted precursors in the synthetic routes described above. For instance, the synthesis of 6,8-dimethoxy-2-(pyridin-2-yl)quinoline, which contains electron-donating methoxy (B1213986) groups, has been reported. figshare.com Similarly, a quinoline derivative with an electron-donating N,N-diethylamino group has been synthesized. nih.gov

Conversely, electron-withdrawing groups can also be incorporated. A catalyst-free synthesis of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates has been developed that tolerates both electron-donating and electron-withdrawing groups on the azine rings. rsc.orgresearchgate.net The presence of these groups can significantly influence the reactivity and properties of the final compound. For example, in the synthesis of 2-methylquinolines via Pd-catalyzed oxidative cyclization, electron-withdrawing groups on the aniline (B41778) ring were found to enhance reactivity, while electron-donating groups slightly hindered the reaction. organic-chemistry.org The strategic placement of these functional groups is essential for tailoring the molecule for specific applications.

| Functional Group Type | Example Substituent | Synthetic Approach | Effect on Reactivity/Properties |

|---|---|---|---|

| Electron-Donating Group (EDG) | -OCH3, -NEt2 | Incorporated via substituted starting materials in reactions like the Povarov reaction or one-pot syntheses. figshare.comnih.gov | Can increase electron density on the aromatic system; may hinder certain reactions like Pd-catalyzed oxidative cyclization. organic-chemistry.org |

| Electron-Withdrawing Group (EWG) | -NO2, Carbamate | Tolerated in catalyst-free syntheses of carbamates or introduced via substituted anilines. organic-chemistry.orgrsc.orgresearchgate.net | Can decrease electron density; may enhance reactivity in reactions like Pd-catalyzed oxidative cyclization. organic-chemistry.org |

Incorporation of Phosphine (B1218219) and Hydroxyl Substituents

The functionalization of the this compound scaffold with phosphine and hydroxyl moieties is a critical area of research, aimed at tuning the electronic and steric properties of the molecule for applications in catalysis and materials science. These substituents can act as additional coordination sites, modify redox potentials, or introduce specific reactivity.

The introduction of a phosphine group, particularly the diphenylphosphaneyl group, onto the quinoline core has been achieved through targeted synthetic routes. One notable method involves a multi-step process starting from 2,8-dibromoquinoline (B1372101). The synthesis of 8-(diphenylphosphaneyl)-2-(pyridin-2′-yl)quinoline was accomplished via a Stille coupling of 2,8-dibromoquinoline with 2-(tributylstannyl)pyridine, followed by a palladium-catalyzed cross-coupling reaction with diphenylphosphine (B32561) (HPPh₂). researchgate.net This strategic approach allows for the regioselective introduction of the pyridine and phosphine groups at the C2 and C8 positions of the quinoline ring, respectively, yielding a tridentate NNP-type pincer ligand. researchgate.net Metal-catalyzed phosphorylation is a more general strategy for introducing phosphine groups onto N-heterocyclic compounds. beilstein-journals.org

The hydroxylation of this compound derivatives can be accomplished through copper-catalyzed aerobic oxidation. acs.org This method facilitates the direct C-H hydroxylation of the aryl group attached to the quinoline. For instance, using copper(II) acetate (B1210297) as a catalyst in an oxygen atmosphere, 2-arylquinolines can be selectively converted into their corresponding monohydroxylated phenolic compounds. acs.org The reaction proceeds with high selectivity, avoiding the need for additional ligands. acs.org Another approach involves the Friedländer condensation reaction to first synthesize a halogenated precursor, such as 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline, which can then be further modified. researchgate.net This precursor serves as a versatile intermediate for introducing various functional groups, including hydroxyl groups, through subsequent nucleophilic substitution or cross-coupling reactions. For example, 4-(4-phenyl-2-(pyridin-2-yl)quinolin-6-yl)phenol, a hydroxylated derivative, has been synthesized and used as a ligand for ruthenium(II) and rhodium(III) complexes. researchgate.netmdpi.com

Table 1: Synthesis of Phosphine and Hydroxyl Substituted this compound Derivatives

| Derivative Name | Substituent(s) | Synthetic Method | Key Reagents/Catalysts | Reference |

|---|---|---|---|---|

| 8-(diphenylphosphaneyl)-2-(pyridin-2′-yl)quinoline | -P(Ph)₂ at C8 | Stille coupling followed by Pd-catalyzed cross-coupling | 2,8-dibromoquinoline, 2-(tributylstannyl)pyridine, Pd catalyst, HPPh₂ | researchgate.net |

| 2-(Quinoline-2-yl)-phenol | -OH on an ortho-aryl substituent | Copper-catalyzed aerobic C-H hydroxylation | Cu(OAc)₂, Oxygen atmosphere | acs.org |

| 4-(4-phenyl-2-(pyridin-2-yl)quinolin-6-yl)phenol | -OH on a phenyl group at C6 | Friedländer Condensation followed by further modification | 2-amino-4'-hydroxybenzophenone, 2-acetylpyridine | researchgate.netmdpi.com |

Derivatization for Enhanced Ligand Properties

Derivatization of the this compound framework is a key strategy to enhance its properties as a ligand for various applications, including in dye-sensitized solar cells (DSSCs), catalysis, and as biological probes. Modifications are designed to alter the ligand's steric bulk, electronic characteristics, and coordination behavior.

To improve performance in copper(I)-based DSSCs, sterically demanding groups have been introduced onto the this compound backbone. Following the Pfitzinger condensation to create a 4-carboxy-2-(pyridin-2-yl)quinoline (pqca) precursor, methyl groups have been added at the 6'-position of the pyridine ring and/or the 8-position of the quinoline moiety. rsc.org These methyl groups act as a protective scaffold around the coordinated copper(I) center, enhancing the stability and performance of the resulting dye complex. rsc.org

For applications in catalysis and bio-imaging, functional groups that modulate the electronic properties of the ligand are often incorporated. The introduction of an N,N-diethylamino group at the C6 position of a 4-phenyl-2-(pyridin-2-yl)quinoline derivative creates an electron push-pull system. nih.gov This design leads to intramolecular charge transfer (ICT) upon photo-excitation, which can enhance the molecule's optical properties. nih.gov Similarly, bromo- and phenoxy-substituents have been added at the C6 position of 4-phenyl-2-(pyridin-2-yl)quinoline to create ligands (Br-Qpy and OH-Ph-Qpy) for ruthenium(II) complexes used in transfer hydrogenation catalysis and for their cytotoxic properties. mdpi.com

Furthermore, derivatization at the C4 position of the quinoline ring has been explored to create compounds with specific biological activities. A series of N-substituted-2-(pyridin-2-yl)quinoline-4-carboxamide analogs have been synthesized. nih.gov This involves converting the 4-carboxyl group of a precursor into a carbonyl chloride, which is then reacted with various amines (e.g., aniline, 1-naphthylmethylamine) to form the final amide derivatives. nih.gov These modifications are intended to probe binding interactions with biological targets like Cytochrome P450 enzymes. nih.gov

Table 2: Examples of this compound Derivatization for Enhanced Ligand Properties

| Derivative Name | Modification | Purpose | Synthetic Precursor | Reference |

|---|---|---|---|---|

| 6′-Mepqca, 8-Mepqca, 8,6′-Me₂pqca | Methylation at 6'- and/or 8-positions | Increase steric hindrance for Cu(I) complex stability in DSSCs | 4-carboxy-2-(pyridin-2-yl)quinoline (pqca) | rsc.org |

| 6-(N,N-diethylamine)-4-phenyl-2(pyridin-2-yl)quinoline | N,N-diethylamino group at C6 | Create electron push-pull effect for enhanced optical properties | 4-N,N-diethylamineaniline, pyridine-2-carbaldehyde, phenylacetylene | nih.gov |

| 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline (Br-Qpy) | Bromo group at C6 | Precursor for Ru(II) hydrogenation catalysts and cytotoxic agents | 2-amino-4-bromobenzophenone, 2-acetylpyridine | researchgate.netmdpi.com |

| N-phenyl-2-(pyridin-2-yl)quinoline-4-carboxamide | Amide linkage at C4 | Probe biological interactions (e.g., CYP enzyme binding) | This compound-4-carbonyl chloride | nih.gov |

Coordination Chemistry of 2 Pyridin 2 Yl Quinoline and Its Metal Complexes

Ligand Design Principles and Chelation Modes

The design of ligands based on 2-(pyridin-2-yl)quinoline is a cornerstone of creating metal complexes with specific geometries and properties. The inherent ability of this compound to act as a chelating agent, binding to a central metal atom through two or more donor atoms, is fundamental to its utility in coordination chemistry.

Bidentate (N,N') Coordination Motifs

The most common coordination mode for this compound is as a bidentate ligand, where both the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the quinoline (B57606) ring bind to a metal center. This N,N' chelation forms a stable five-membered ring with the metal ion. This mode of coordination is prevalent in complexes with various transition metals, including ruthenium, copper, zinc, cobalt, manganese, and iron. The planarity of the pyridine and quinoline rings can be influenced by the metal ion and other ligands present in the coordination sphere. For instance, in some copper(I) complexes, the angle between the least-squares planes of the pyridine and quinoline units is relatively small, indicating a near-coplanar arrangement. rsc.orgresearchgate.net

Tridentate and Pincer Ligand Architectures (e.g., N,N,P-pincer)

While bidentate coordination is common, derivatives of this compound can be engineered to act as tridentate or pincer ligands. By introducing an additional donor group, typically at the 8-position of the quinoline ring, a tridentate chelate can be formed. A notable example is the synthesis of an N,N,P-pincer ligand, 8-(diphenylphosphaneyl)-2-(pyridin-2′-yl)quinoline. nih.govresearchgate.net This was achieved through a multi-step synthesis involving a Stille coupling followed by a palladium-catalyzed cross-coupling reaction. nih.gov Such pincer ligands are of significant interest for their ability to enforce specific geometries and impart unique reactivity to the metal center. Other tridentate architectures can be created by incorporating amine functionalities, leading to ligands like 2-(pyridine-2-yl)-N,N-bis(pyridine-2-ylmethyl)quinoline-8-amine, which can form pentadentate iron(II) complexes. lu.se

Complexation with Transition Metals

The versatile chelating ability of this compound and its derivatives facilitates the formation of a diverse range of complexes with transition metals. The electronic and steric properties of the ligand, along with the nature of the metal ion, dictate the resulting coordination geometry and the physicochemical properties of the complex.

Ruthenium Complexes and Half-Sandwich Architectures

Ruthenium complexes incorporating this compound have been extensively studied. A prominent class of these are the half-sandwich or "piano-stool" complexes, which typically feature a ruthenium(II) center coordinated to an η⁶-arene ligand (like p-cymene), the bidentate this compound ligand, and a halide. mdpi.comuoa.grmdpi.com These complexes are often synthesized by reacting the ruthenium dinuclear precursor, [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂, with the this compound ligand. mdpi.commdpi.com The resulting mononuclear complexes have the general formula [Ru(η⁶-p-cymene)(N^N)Cl][X], where N^N is the this compound derivative and X is a counter-ion. mdpi.comuoa.gr X-ray diffraction studies of these complexes confirm the characteristic three-legged piano-stool geometry. mdpi.commdpi.com

| Complex Type | Ligand (N^N) | Counter-ion (X) | Reference |

| [Ru(η⁶-p-cymene)(N^N)Cl][X] | 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline | Cl⁻, PF₆⁻ | mdpi.com |

| [Ru(η⁶-p-cymene)(N^N)Cl][X] | 4-(4-phenyl-2-(pyridin-2-yl)quinolin-6-yl)phenol | Cl⁻, PF₆⁻ | mdpi.com |

| [Ru(η⁶-p-cymene)(N^N)Cl][X] | 4-hydroxymethyl-2-(pyridin-2-yl)quinoline | Cl⁻, PF₆⁻ | uoa.grmdpi.com |

| [Ru(η⁶-p-cymene)(N^N)Cl][Cl] | 4-carboxy-2-(pyridin-2-yl)quinoline | Cl⁻ | uoa.grmdpi.com |

| [Ru(η⁶-p-cymene)(N^N)Cl][X] | 4-carboxymethyl-2-(pyridin-2-yl)quinoline | Cl⁻, PF₆⁻ | uoa.grmdpi.com |

| [Ru(η⁶-cymene)(L1)Cl]BF₄ | 2-pyridin-2-yl-quinoline | BF₄⁻ | researchgate.net |

| cis-[RuCl₂(PPh₃)₂(L1)] | 2-(2'-pyridyl)quinoline | - | researchgate.net |

| Complex | Ligands | Geometry | Key Feature | Reference |

| [Cu(pqca)₂][PF₆] | 4-carboxy-2-(pyridin-2-yl)quinoline | Distorted Tetrahedral | Angle between pyridine and quinoline planes is 7.23° | rsc.orgresearchgate.net |

| [Cu(POP)(2)][PF₆] | 2-(6-methylpyridin-2-yl)quinoline, POP | Distorted Tetrahedral | Angle between pyridine and quinoline planes is 9.9° | mdpi.com |

| [Cu(xantphos)(1)][PF₆] | This compound, xantphos | Distorted Tetrahedral | Angle between pyridine and quinoline planes is 6.5° | mdpi.com |

| [Cu(L1)(PPh₃)₂]NO₃ | 2-pyridin-2-yl-quinoline, PPh₃ | Distorted Tetrahedral | τ₄ value of 0.86 | researchgate.net |

Zinc(II), Cobalt(II), Manganese(II), and Iron(II) Complexes

A variety of other divalent transition metals also form stable complexes with this compound and its derivatives.

Zinc(II) Complexes: Zinc(II) complexes with 4-aryl-2-(pyridin-2-yl)quinolines have been synthesized and their structures are influenced by the coordinating anions present. researchgate.netkuleuven.be The coordination environment around the zinc(II) ion can vary, leading to different structural motifs. researchgate.net Schiff base derivatives of quinoline have also been used to create zinc(II) complexes with distorted square-pyramidal geometries. rsc.org

Cobalt(II) Complexes: Cobalt(II) forms complexes with this compound derivatives, and the resulting geometry can be influenced by the specific ligand structure. For example, with certain carboranylalcohol-substituted pyridine and quinoline ligands, both tetrahedral and octahedral cobalt(II) complexes have been isolated. acs.org The color of the complex can often be an indicator of its coordination geometry, with blue typically suggesting tetrahedral and violet indicating octahedral. acs.org

Manganese(II) Complexes: Manganese(II) complexes with this compound derivatives have been reported, including a dinuclear complex with a central Mn₂Cl₂ ring. nih.gov In this particular complex, the two manganese(II) centers exhibit different coordination numbers, one being five-coordinate with a distorted trigonal-bipyramidal geometry and the other being six-coordinate with a distorted octahedral geometry. nih.gov

Iron(II) Complexes: Iron(II) complexes of ligands containing the this compound moiety have been synthesized. For instance, iron(II) complexes with Schiff base ligands derived from 2-acetylpyridine (B122185) and 8-aminoquinoline (B160924) have been studied. researchgate.net Additionally, more complex ligands such as 2,6-di{quinolin-2-yl}pyridine form highly distorted six-coordinate high-spin iron(II) complexes. whiterose.ac.ukrsc.org The synthesis of iron(II) complexes with the N,N,P-pincer ligand 8-(diphenylphosphaneyl)-2-(pyridin-2′-yl)quinoline has also been reported, favoring the formation of bis-chelated complexes. nih.gov

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Zinc(II) | 4-aryl-2-(pyridin-2-yl)quinoline | Varies with anion | researchgate.netkuleuven.be |

| Zinc(II) | Indolo[2,3-c]quinoline-derived Schiff base | Distorted Square-Pyramidal | rsc.org |

| Cobalt(II) | Carboranylalcohol-substituted quinoline | Tetrahedral or Octahedral | acs.org |

| Manganese(II) | 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline | Distorted Trigonal-Bipyramidal and Distorted Octahedral (dinuclear) | nih.gov |

| Iron(II) | 2,6-di{quinolin-2-yl}pyridine | Distorted Six-coordinate | whiterose.ac.ukrsc.org |

| Iron(II) | 8-(diphenylphosphaneyl)-2-(pyridin-2′-yl)quinoline (N,N,P-pincer) | Bis-chelated | nih.gov |

| Iron(II) | Pyridyl–quinolyl Schiff base | - | researchgate.net |

Platinum(II) and Rhenium(I) Complexes

The coordination of this compound to platinum(II) and rhenium(I) centers has been a subject of interest, leading to complexes with potential applications in materials science and catalysis.

Platinum(II) Complexes: Monofunctional platinum(II) complexes containing this compound derivatives have been synthesized and characterized. For instance, complexes with the general formula [PtLCl]Cl, where L is a Schiff base derived from this compound, have been reported. nih.gov These complexes are notable for their distinct mechanisms of action compared to traditional platinum-based drugs like cisplatin. nih.gov The coordination environment around the Pt(II) center in such complexes is typically a distorted square-planar geometry. This is exemplified by complexes where the ligand chelates to the platinum center through the nitrogen atoms of the pyridine and quinoline rings. nih.gov The synthesis of these complexes can be achieved through reactions of K[PtCl3(olefin)] with the appropriate quinoline-based ligand.

Rhenium(I) Complexes: Rhenium(I) tricarbonyl complexes of the type fac-[Re(L)(CO)₃X] (where L = this compound or its derivatives, and X = a halide or other monodentate ligand) are well-documented. researchgate.netacs.org The synthesis of these complexes typically involves the reaction of rhenium pentacarbonyl chloride with the this compound ligand in a suitable solvent like toluene. researchgate.netacs.org These complexes often exhibit a distorted octahedral geometry around the Re(I) center. researchgate.net For example, the complex [Re(quinpy)(Cl)(CO)₃], where quinpy is 2-(2-quinolyl)-pyridine, has been synthesized for comparative studies in CO₂ reduction catalysis. researchgate.netacs.org The facial arrangement of the three carbonyl ligands is a common feature in these structures. researchgate.netresearchgate.net A [2+1] mixed ligand approach has also been utilized, starting from a fac-[Re(H₂O)₃(CO)₃]⁺ moiety, to synthesize complexes like fac-[Re(this compound)(CO)₃(pyrazole)]NO₃. researchgate.netmdpi.com

| Metal Ion | Complex Formula | Synthesis Method | Key Structural Features | Reference |

| Platinum(II) | [PtLCl]Cl (L = Schiff base of this compound) | Reaction of K[PtCl₃(olefin)] with ligand | Distorted square-planar geometry | nih.gov |

| Rhenium(I) | fac-[Re(this compound)(CO)₃Cl] | Refluxing Re(CO)₅Cl with the ligand | Distorted octahedral geometry, facial CO ligands | researchgate.netacs.org |

| Rhenium(I) | fac-[Re(this compound)(CO)₃(pyrazole)]NO₃ | [2+1] mixed ligand approach from fac-[Re(H₂O)₃(CO)₃]⁺ | Distorted octahedral geometry, nitrate (B79036) counter-ion | researchgate.netmdpi.com |

Polymetallic and Dinuclear Systems

The bridging capability of ligands derived from or analogous to this compound facilitates the formation of polymetallic and dinuclear complexes, which often exhibit interesting electronic and catalytic properties.

Dinuclear Ruthenium(II) Complexes: Dinuclear ruthenium(II) complexes featuring bridging ligands that incorporate pyridyl and quinolyl moieties have been synthesized. For example, complexes of the type [(p-cymene)₂(RuCl)₂L]²⁺, where L is a bridging Schiff-base ligand derived from pyridine-2-carboxaldehyde, have been prepared and characterized. These dinuclear complexes have shown superior catalytic activity in certain organic transformations compared to their mononuclear counterparts. mdpi.com The synthesis involves reacting the appropriate ligand with a ruthenium p-cymene (B1678584) precursor. mdpi.com Another example is the dinuclear ruthenium(II) complex [{(L)ClRuII}₂(μ-tppz)]²⁺, where tppz is the bridging ligand tetrakis(2-pyridyl)pyrazine, which demonstrates significant electronic coupling between the metal centers. rsc.org

Polymetallic Manganese(II) Complexes: A dinuclear manganese(II) complex, [Mn₂Cl₄(QP)₂(H₂O)], has been synthesized using a derivative of this compound, namely 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline (QP). analis.com.my The crystal structure of this complex reveals a central four-membered Mn₂Cl₂ ring where the two manganese atoms are bridged by two chloride ions. analis.com.my One manganese center exhibits a distorted octahedral geometry, while the other has a distorted trigonal-bipyramidal coordination environment. analis.com.my Polymetallic manganese(II) complexes have also been constructed using multidentate N-heterocyclic aromatic ligands in conjunction with polycarboxylate linkers. mdpi.com

| Metal System | Complex Example | Bridging Ligand/Moiety | Key Structural Feature | Reference |

| Dinuclear Ru(II) | [(p-cymene)₂(RuCl)₂L]²⁺ | Schiff-base ligand | Two {Ru(p-cymene)Cl} units linked by L | mdpi.com |

| Dinuclear Mn(II) | [Mn₂Cl₄(QP)₂(H₂O)] | Two bridging chloride ions | Central Mn₂Cl₂ four-membered ring | analis.com.my |

| Polymetallic Mn(II) | {[Mn₄(ptptp)₂(sdba)₂(H₂O)₂]·2H₂O}n | H₂ptptp and H₂sdba | 2D layer structure extended into a 3D supramolecular network | mdpi.com |

Structural Characterization of Metal Complexes

The precise determination of the molecular structure and bonding in metal complexes of this compound is crucial for understanding their properties. This is primarily achieved through single-crystal X-ray diffraction analysis, complemented by a suite of spectroscopic techniques.

Single-Crystal X-ray Diffraction Analysis

For mononuclear ruthenium(II) "piano-stool" complexes, such as [Ru(η⁶-arene)(pq-derivative)Cl]⁺, the this compound ligand chelates to the ruthenium center, with the arene ligand occupying the space above the metal. nih.govmdpi.com In the complex [Ru(η⁶-benzene)(this compound)Cl]BF₄, the coordination geometry is described as pseudo-octahedral. nih.govresearchgate.net The Ru-N(pyridyl) bond is often slightly shorter than the Ru-N(quinolyl) bond, indicating a stronger coordination of the pyridine nitrogen. nih.govresearchgate.net The planarity of the pyridine and quinoline rings can be distorted upon coordination, with dihedral angles between the rings varying depending on the specific complex and crystal packing forces. mdpi.comrsc.org

In dinuclear systems, such as the manganese(II) complex [Mn₂Cl₄(QP)₂(H₂O)], X-ray analysis revealed a complex structure with two different coordination geometries for the two Mn(II) centers: one is five-coordinate (distorted trigonal-bipyramidal) and the other is six-coordinate (distorted octahedral). analis.com.my The bridging chloride anions and the bidentate coordination of the quinoline derivative are clearly elucidated by this technique. analis.com.my

The crystal structures of rhenium(I) tricarbonyl complexes, like fac-[Re(this compound-κN,N′)(pyrazole-κN)]NO₃, confirm the facial arrangement of the carbonyl ligands and the bidentate coordination of the quinoline ligand in the equatorial plane. researchgate.netmdpi.com

| Complex | Crystal System | Space Group | Key Geometric Parameters | Reference |

| [Ru(η⁶-benzene)(this compound)Cl]BF₄ | Monoclinic | P2₁/c | Pseudo-octahedral, Ru-N(py) = 2.086(3) Å, Ru-N(qn) = 2.147(3) Å | nih.govresearchgate.net |

| [Mn₂Cl₄(QP)₂(H₂O)] | Triclinic | P-1 | Dinuclear with Mn₂Cl₂ core, Mn1 (octahedral), Mn2 (trigonal-bipyramidal) | analis.com.my |

| fac-[Re(this compound)(CO)₃(pyrazole)]NO₃ | Monoclinic | P2₁/n | Distorted octahedral, facial CO ligands | researchgate.netmdpi.com |

| [Ru(η⁶-p-cymene)(pqcame)Cl]PF₆ | Triclinic | P-1 | Pseudo-octahedral, Dihedral angle (py-qn) = 14.28° | mdpi.com |

Spectroscopic Investigations (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods provide valuable information about the structure and electronic properties of these complexes in solution and the solid state.

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing these complexes in solution. Upon coordination, the proton signals of the this compound ligand, particularly those on the pyridine and quinoline rings adjacent to the nitrogen atoms, typically show a downfield shift. mdpi.comnih.gov For instance, in platinum(II) complexes, coupling to the ¹⁹⁵Pt isotope can sometimes be observed, providing further evidence of coordination. nih.gov In rhenium(I) tricarbonyl complexes, the ¹H NMR spectra confirm the coordination of the ligand, with characteristic shifts observed for the aromatic protons. acs.org

IR Spectroscopy: Infrared spectroscopy is particularly useful for identifying the coordination of the ligand and the presence of other functional groups, like carbonyls. The C=N and C=C stretching vibrations of the quinoline and pyridine rings, typically found between 1470 and 1685 cm⁻¹, shift upon coordination to the metal center. nih.gov In rhenium(I) tricarbonyl complexes, the number and position of the ν(CO) stretching bands are diagnostic of the geometry. Facial isomers typically show three strong ν(CO) bands. d-nb.inforesearchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra of these complexes are characterized by ligand-centered (π-π*) transitions in the UV region and metal-to-ligand charge-transfer (MLCT) transitions in the visible region. acs.organalis.com.my For rhenium(I) complexes, the MLCT bands are a prominent feature and are responsible for their photophysical properties. acs.organalis.com.my

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is routinely used to confirm the molecular weight and composition of the synthesized complexes. mdpi.comanalis.com.my It provides clear evidence for the formation of the desired mononuclear or dinuclear species by identifying the mass-to-charge ratio of the complex ion. mdpi.comanalis.com.my

| Spectroscopic Technique | Complex Type | Key Findings | Reference |

| ¹H NMR | Ru(II)-p-cymene complexes | Downfield shift of ligand protons upon coordination. | mdpi.com |

| IR | Re(I)-tricarbonyl complexes | Three strong ν(CO) bands confirming facial geometry. | d-nb.inforesearchgate.net |

| UV-Vis | Re(I) and Mn(II) complexes | Observation of π-π* and MLCT transitions. | acs.organalis.com.my |

| ESI-MS | Dinuclear Mn(II) complex | Confirmation of the dinuclear [Mn₂Cl₃(QP)₂]⁺ fragment. | analis.com.my |

Influence of Metal Centers and Anions on Coordination Geometry

The coordination geometry of complexes containing the this compound ligand is not only determined by the ligand itself but is also significantly influenced by the nature of the metal center and the counter-anions present in the crystal lattice.

Influence of Anions: Counter-anions can play a crucial role in determining the final structure of a complex, not by direct coordination in all cases, but through their involvement in crystal packing via hydrogen bonding and other non-covalent interactions. In a study of zinc(II) complexes with 4-aryl-2-(pyridin-2-yl)quinolines, it was found that the anion (e.g., Cl⁻, NO₃⁻) directly influences whether a coordination polymer or a monomeric complex is formed. researchgate.net For instance, nitrate anions were observed to coordinate to the Zn(II) center, influencing the resulting geometry. researchgate.net In the case of [Ru(η⁶-p-cymene)(pqhyme)Cl]Cl, the chloride anion participates in hydrogen bonding with the hydroxyl group of the ligand, stabilizing the crystal packing. mdpi.com Similarly, in [Ru(η⁶-benzene)(this compound)Cl]BF₄, C-H···F hydrogen-bonding interactions involving the tetrafluoroborate (B81430) anion are crucial for consolidating the crystal packing. nih.gov The choice of halide ligand (Cl⁻, Br⁻, I⁻) can also subtly alter bond lengths and angles within the coordination sphere and affect the photophysical properties of the complex. nih.gov

Catalytic Applications of 2 Pyridin 2 Yl Quinoline Metal Complexes

Organic Transformation Catalysis

Metal complexes incorporating the 2-(pyridin-2-yl)quinoline scaffold have demonstrated significant utility in facilitating a range of organic transformations, including the functionalization of otherwise inert C-H bonds and the formation of crucial C-N linkages.

C-H Activation and Functionalization Reactions

The activation and subsequent functionalization of C-H bonds represent a powerful strategy in organic synthesis, and complexes of this compound have emerged as promising catalysts in this field. For instance, rhodium and iridium complexes featuring a PBP pincer ligand have been shown to cooperatively activate the C-H bond of pyridine (B92270), leading to the formation of bridging 2-pyridyl structures. bohrium.com While this specific example does not directly involve this compound as the primary ligand, it highlights the potential of related metal complexes in C-H activation.

Furthermore, the strategic functionalization of the quinoline (B57606) ring itself, often through N-oxide formation which acts as a directing group, has become a powerful method for achieving regioselective C-H functionalization at the C-2 and C-8 positions under mild conditions. researchgate.net This approach has been utilized in rhodium-catalyzed reactions for the C-8 functionalization of quinoline N-oxides. beilstein-journals.org The ability to direct reactions to specific positions is a significant challenge in the synthesis of complex molecules, and these methods offer a valuable tool for chemists. nih.gov

C-N Coupling Processes

The formation of carbon-nitrogen bonds is a cornerstone of synthetic organic chemistry, with applications in the synthesis of pharmaceuticals, agrochemicals, and materials. Copper complexes featuring a tridentate ligand derived from 8-aminoquinoline (B160924) and 2-pyridine carboxaldehyde, namely (E)-1-(pyridin-2-yl)-N-(quinolin-8-yl)methanimine (PQM), have been developed for C–N bond formation. mdpi.com These complexes catalyze the reaction between N-nucleophiles and copper carbenes, which are generated from the activation of diazo carbonyl compounds, yielding moderate to good yields of the corresponding C-N coupled products. mdpi.com The distorted octahedral geometry of the Cu(II)-(PQM) complex plays a crucial role in its catalytic activity. mdpi.com

Hydrogenation and Dehydrogenation Catalysis

Complexes of this compound are also active in hydrogenation and dehydrogenation reactions, which are fundamental processes in organic synthesis and energy storage.

Catalytic Transfer Hydrogenation

Transfer hydrogenation offers a safer and more convenient alternative to using high-pressure molecular hydrogen. mdpi.compreprints.org Ruthenium(II) complexes of this compound and its derivatives have proven to be highly effective catalysts for the transfer hydrogenation of ketones. mdpi.compreprints.orgresearchgate.netuoa.gr For example, the complex cis-[RuCl₂(PPh₃)₂(pq)] (where pq is this compound) catalyzes the reduction of various ketones in 2-propanol, with quantitative conversions observed for substrates like benzophenone (B1666685) and 4-chloroacetophenone. researchgate.net

Similarly, ruthenium(II)-arene complexes of the type [Ru(η⁶-p-cymene)(N^N)Cl]⁺, where N^N is a substituted this compound ligand, are also efficient catalysts for the transfer hydrogenation of ketones. mdpi.compreprints.orguoa.gr For instance, a complex with 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline achieved 94% conversion of benzophenone to benzhydrol within 3 hours. mdpi.comuoa.gr The catalytic cycle is believed to proceed through a ruthenium(II) hydride intermediate. mdpi.comuoa.gr The efficiency of these catalysts can be remarkable, with some ruthenium p-cymene (B1678584) complexes bearing methylated this compound ligands achieving quantitative conversion of acetophenone (B1666503) to 1-phenylethanol (B42297) in about 10 minutes, with turnover frequencies (TOFs) reaching 1600 h⁻¹. preprints.org Iridium complexes have also been investigated for transfer hydrogenation reactions. csic.es

The hydrogenation of heteroaromatic compounds like quinolines is also a significant area of research. Iridium complexes with chiral diphosphine ligands have been successfully used for the asymmetric hydrogenation of quinoline derivatives, achieving high enantioselectivities. ajchem-b.com Ruthenium complexes have also been employed for the asymmetric hydrogenation of this compound derivatives to produce chiral ligands. ajchem-b.com

Table 1: Selected Examples of Catalytic Transfer Hydrogenation using this compound Metal Complexes

| Catalyst | Substrate | Product | Conversion/Yield | Conditions |

| cis-[RuCl₂(PPh₃)₂(pq)] researchgate.net | Benzophenone | Benzhydrol | Quantitative | 2-propanol, 82°C |

| cis-[RuCl₂(PPh₃)₂(pq)] researchgate.net | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | Quantitative | 2-propanol, 82°C |

| [Ru(η⁶-p-cymene)(Br-Qpy)Cl]Cl mdpi.comuoa.gr | Benzophenone | Benzhydrol | 94% | 2-propanol, KOiPr, 82°C, 3 h |

| [Ru(η⁶-p-cymene)(8-Me-pq)Cl][PF₆] preprints.org | Acetophenone | 1-Phenylethanol | Quantitative | 2-propanol, KOiPr, ~10 min |

Hydrosilylation and Dehydrogenative Silylation of Alkenes

Hydrosilylation, the addition of a silicon-hydrogen bond across a double bond, is a widely used method for producing organosilicon compounds. Iron and cobalt complexes supported by rigidly planar phosphino-quinoline-pyridine (PNN) ligands, derived from 8-bromo-2-(pyridin-2-yl)quinoline, have been investigated as precatalysts for the hydrosilylation of alkenes. acs.orgdatapdf.comresearcher.life Upon activation, these complexes catalyze the anti-Markovnikov silylation of 1-alkenes. acs.orgdatapdf.com Interestingly, the choice of metal influences the reaction outcome: iron-based catalysts tend to favor hydrosilylation, while cobalt-based catalysts preferentially promote dehydrogenative silylation, leading to the formation of vinylsilanes. acs.orgdatapdf.com

Electrocatalysis (e.g., Carbon Dioxide Reduction)

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemical feedstocks is a key area of research for addressing climate change and developing sustainable energy sources. Metal complexes of this compound have shown promise as electrocatalysts for this transformation.

Copper(II) complexes incorporating this compound and a pyridine-2,6-dicarboxylate (B1240393) (DPA) co-ligand, specifically [Cu(DPA)(PyQl)], have been reported as molecular catalysts for the two-electron reduction of CO₂ to carbon monoxide (CO). nih.gov In a DMF/water mixture, this complex achieves a Faradaic efficiency of 72% for CO production at a potential of -1.7 V vs. SCE. nih.gov The catalytic mechanism is proposed to involve a CO₂ insertion into a copper-hydride intermediate. nih.gov

Rhenium(I) tricarbonyl complexes with this compound have also been synthesized and studied for their potential in CO₂ reduction. acs.org Furthermore, first-row transition metal complexes, including those of iron and cobalt, with a redox-active NNP-type pincer ligand derived from 2,8-dibromoquinoline (B1372101) and 2-(tributylstannyl)pyridine, have been applied to the electrocatalytic reduction of CO₂. frontiersin.orgresearchgate.netfrontiersin.org These studies highlight the potential of tuning the ligand architecture and metal center to develop efficient and selective catalysts for CO₂ conversion. frontiersin.orgresearchgate.netnih.gov

Table 2: Electrocatalytic CO₂ Reduction using a this compound Metal Complex

| Catalyst | Product | Faradaic Efficiency | Potential | Conditions |

| [Cu(DPA)(PyQl)] nih.gov | Carbon Monoxide (CO) | 72% | -1.7 V vs. SCE | DMF/water mixture |

Mechanistic Investigations and Structure-Activity Relationships in Catalysis

The catalytic efficacy of metal complexes derived from this compound is profoundly influenced by both the electronic and steric properties of the ligand framework and the nature of the central metal ion. Understanding the underlying reaction mechanisms and establishing clear structure-activity relationships (SAR) are crucial for the rational design of more efficient and selective catalysts.

Mechanistic Pathways

Mechanistic studies, primarily on ruthenium complexes, suggest that catalytic transformations such as transfer hydrogenation often proceed through an inner-sphere mechanism. preprints.org A key step in this process is the formation of a metal-hydride species, which acts as the active catalyst for the reduction of the substrate. mdpi.com For the transfer hydrogenation of ketones using ruthenium(II)-p-cymene complexes of this compound, the reaction is typically initiated in the presence of a base (e.g., KOiPr) with an alcohol (e.g., 2-propanol) serving as the hydrogen source. The proposed cycle involves the formation of a ruthenium(II) hydride species, which then coordinates the substrate (e.g., a ketone) and facilitates the hydride transfer to the carbonyl carbon, yielding the corresponding alcohol product. preprints.orgmdpi.com

In the context of asymmetric hydrogenation of quinolines catalyzed by chiral cationic ruthenium(II) complexes, a different pathway has been proposed. Isotopic labeling studies and kinetic analysis suggest a stepwise H+/H- transfer process that occurs outside the coordination sphere of the metal, rather than a concerted mechanism. dicp.ac.cn The enantioselectivity in these systems is believed to originate from a CH/π attraction between an arene ligand on the ruthenium complex and the fused phenyl ring of the dihydroquinoline intermediate, which is stabilized via a 10-membered ring transition state. dicp.ac.cn

For electro-catalytic processes, such as proton reduction using cobalt complexes, the mechanism can involve ligand dynamics. In one study involving a cobalt complex with a modified terpyridine ligand incorporating a quinoline moiety, spectroscopic investigations revealed that under acidic conditions, one of the peripheral pyridine rings of the ligand can dechelate. rsc.org This is followed by protonation of the dissociated nitrogen and subsequent coordination of a water molecule to the metal center, facilitating a proton-coupled electron transfer (PCET) process. rsc.org

Structure-Activity Relationships (SAR)

The structure of the this compound ligand is a determinative factor in the catalytic performance of its metal complexes. Modifications to the pyridine or quinoline rings can lead to significant changes in catalytic activity and selectivity. researchgate.net

Effect of Substituents: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the ligand backbone directly impacts the electronic properties of the metal center and, consequently, its catalytic behavior.

Electron-Donating Groups: In the transfer hydrogenation of acetophenone catalyzed by [Ru(η⁶-p-cymene)(L)Cl]⁺ complexes, ligands bearing electron-donating methyl groups on the quinoline ring (e.g., at the 8-position or 4-position) demonstrated significantly enhanced catalytic activity. Complexes with 8-methyl-2-(pyridin-2-yl)quinoline and 4-methyl-2-(pyridin-2-yl)quinoline ligands achieved quantitative conversion of acetophenone to 1-phenylethanol in approximately 10 minutes, with high turnover frequencies (TOFs). preprints.org This enhancement is attributed to the increased electron density at the ruthenium center, which facilitates the formation and reactivity of the crucial Ru-H intermediate.

Electron-Withdrawing Groups: Conversely, the presence of an electron-withdrawing ester group (COOMe) on the quinoline ring resulted in lower catalytic activity under the same conditions. preprints.org The reduced electron density on the metal center likely hinders the catalytic cycle.

Steric Effects: Steric hindrance also plays a critical role. For instance, in rhodium complexes, the coordination of a less sterically hindered ligand like 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline led to a threefold increase in inhibitory activity against the Platelet-Activating Factor (PAF) compared to a more sterically encumbered analogue. researchgate.net In copper(I) complexes used for photophysical applications, the angle between the pyridine and quinoline rings, influenced by substituents and crystal packing, is a key structural parameter. mdpi.com For example, the introduction of a methyl group at the 6-position of the pyridine ring can alter the ligand orientation and intermolecular π-stacking interactions, which in turn affects the material's properties. mdpi.com

The following tables summarize the catalytic performance of various ruthenium complexes, highlighting the structure-activity relationships.

| Complex Ligand (L) | Substituent(s) | Reaction Time (min) | Conversion (%) | Final TOF (h⁻¹) | Reference |

|---|---|---|---|---|---|

| 8-Methyl-2-(pyridin-2-yl)quinoline | 8-Me (EDG) | 10 | 100 | 1600 | preprints.org |

| 4-Methyl-2-(pyridin-2-yl)quinoline | 4-Me (EDG) | 10 | 100 | 1600 | preprints.org |

| 4'-(COOMe)-2,2'-biquinoline | 4'-COOMe (EWG) | 180 | ~60 | ~107 | preprints.org |

| Catalyst | Ligand (N^N) | Reaction Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|

| [Ru(η⁶-p-cymene)(Br-Qpy)Cl]Cl | 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline (Br-Qpy) | 3 | 94 | mdpi.com |

These findings collectively demonstrate that a nuanced interplay of electronic and steric factors governs the catalytic activity of this compound metal complexes. The ability to tune these properties through synthetic modification of the ligand scaffold is a powerful tool for developing catalysts tailored for specific applications. orientjchem.org

Advanced Materials and Optoelectronic Applications of 2 Pyridin 2 Yl Quinoline Systems

Luminescent Materials and Photophysical Phenomena

The inherent luminescent characteristics of the 2-(Pyridin-2-yl)quinoline framework have been extensively harnessed in the creation of novel light-emitting materials. The ability to modify its structure allows for the fine-tuning of its photophysical properties, leading to applications in various optoelectronic devices.

Design of Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have shown considerable promise as emitters in Organic Light-Emitting Diodes (OLEDs). For instance, three new emitters, Fene, Fens, and Yad, which incorporate quinoline (B57606) as an electron acceptor, have been designed and synthesized. These molecules exhibit small singlet-triplet splitting energy (ΔEst) and twisted structures, which confer both thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE) properties. researchgate.net Non-doped OLEDs fabricated using these quinoline-based AIE materials have demonstrated high efficiency. researchgate.net The design of such materials often involves creating a "push-pull" architecture, where electron-donating groups are combined with the electron-accepting this compound core to promote intramolecular charge transfer (ICT), a key process for efficient light emission. researchgate.net

Iridium(III) complexes based on quinoline derivatives have also been successfully employed as dopants in polymer-based light-emitting diodes (PLEDs), resulting in red emission with high efficiency. acs.org The strategic design of these materials, including the use of bulky substituents, can prevent intermolecular interactions that often lead to luminescence quenching in the solid state.

Photophysical Properties: Absorption, Emission, and Quantum Yield Enhancement

The photophysical properties of this compound systems are central to their function in luminescent materials. These compounds typically exhibit strong absorption in the UV-visible region and emit light in the visible spectrum. The specific wavelengths of absorption and emission can be tuned by introducing various functional groups to the core structure. For example, the introduction of fluorine atoms and a cyclopentene (B43876) fragment into 2-(5-arylpyridin-2-yl)quinolines resulted in promising photophysical properties, including significant Stokes shifts and high fluorescence quantum yields. researchgate.net

The solvent environment can also play a crucial role. A study on phenylmethylene pyridineacetonitrile derivatives demonstrated that as solvent polarity increased, the fluorescence emission peak redshifted, and the intensity diminished. mdpi.com However, in the solid state, these compounds can be highly emissive. For example, an o-DBCNPy film exhibited a high fluorescence quantum yield (Φf,f) of 0.81. mdpi.com Similarly, BF2 complexes with (2-quinolin-2-yl)phenol ligands show strong fluorescence with high quantum yields (up to 86%) in both organic solvents and the solid state. The coordination of this compound derivatives with metal ions, such as zinc, can enhance intraligand charge transfer and alter the emission energy. researchgate.net

Aggregation-Induced Emission (AIE) Characteristics

A significant phenomenon observed in some this compound derivatives is Aggregation-Induced Emission (AIE). AIE luminogens are typically non-emissive or weakly fluorescent in dilute solutions but become highly luminescent in the aggregated state or in the solid state. acs.org This behavior is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. acs.org

For example, phenylmethylene pyridineacetonitrile derivatives have been identified as typical AIE molecules, as they are highly emissive in the solid state and show significantly enhanced fluorescence upon aggregate formation. mdpi.com In a mixture of THF and water, as the water fraction (a poor solvent) increases, these molecules aggregate, leading to a drastic intensification of fluorescence. mdpi.com At a water fraction of 95%, the fluorescence quantum yields of these molecules significantly increased to values between 0.25 and 0.34. mdpi.com Similarly, a quinoline derivative, 6-(di-ethyl-amino)-4-phenyl-2-(pyridin-2-yl)quinoline, and its Mn(II) complex exhibit AIE properties, with the fluorescent color changing from blue to green and then yellow as the water fraction in a THF/water mixture increases. nih.gov

Time-Resolved Luminescence Spectroscopy and Lifetime Analysis

Time-resolved luminescence spectroscopy provides deeper insights into the excited-state dynamics of this compound systems. This technique allows for the determination of fluorescence lifetimes, which are crucial for understanding the efficiency of light emission and for distinguishing between different emissive species. For instance, the fluorescence lifetimes of solid-state phenylmethylene pyridineacetonitrile derivatives were found to be elongated compared to their lifetimes in solution. mdpi.com The o-DBCNPy film showed a fluorescence lifetime of 7.96 ns, which was 7.2 times longer than its lifetime in THF solution. mdpi.com

Time-resolved measurements are also essential for studying AIE phenomena and for applications in sensing. grafiati.com In the context of lanthanide-based assays, the long luminescence lifetimes of lanthanide ions (in the microsecond to millisecond range) allow for time-gated detection, which effectively eliminates background fluorescence that occurs on a nanosecond timescale. nih.gov This principle is valuable for developing highly sensitive bioassays. nih.gov

Photovoltaic Devices (e.g., Dye-Sensitized Solar Cells - DSSCs)

The this compound scaffold has been utilized as an anchoring ligand in dye-sensitized solar cells (DSSCs). In a typical DSSC, a dye molecule adsorbed onto a semiconductor (like TiO₂) absorbs light, leading to electron injection into the semiconductor's conduction band. rsc.org

Chemical Sensing and Chemo-sensing Applications (e.g., Ion Detection)

The ability of the nitrogen atoms in the this compound structure to coordinate with metal ions makes it an excellent platform for designing fluorescent chemosensors. These sensors operate by exhibiting a change in their fluorescence properties upon binding to a specific ion.

Quinoline-based fluorescent probes have demonstrated high selectivity and sensitivity for various metal ions, particularly Zn²⁺. rsc.orgnih.gov For example, a simple chemosensor incorporating a quinoline fluorophore showed a significant fluorescence enhancement upon binding with Zn²⁺. nih.gov The design of these probes often involves linking the quinoline unit to a receptor site that selectively binds the target ion. The binding event alters the electronic properties of the fluorophore, leading to a measurable change in the fluorescence signal, such as an increase in intensity ("turn-on" sensing) or a shift in the emission wavelength. nanobioletters.com

Derivatives of this compound have also been developed for the detection of anions. For instance, quinoline-based thiosemicarbazones have been synthesized as colorimetric chemosensors for fluoride (B91410) (F⁻) and cyanide (CN⁻) ions. bohrium.com The interaction of these anions with the sensor molecule induces a visible color change and a new absorbance band, allowing for their detection. bohrium.com

Supramolecular Chemistry and Self Assembly Processes

Design Principles for Supramolecular Architectures

The design of supramolecular architectures using 2-(Pyridin-2-yl)quinoline and its derivatives is guided by the principles of molecular recognition and self-assembly, driven by a variety of non-covalent interactions. fortunejournals.com The inherent structural features of the this compound ligand, such as its extended π-system and the presence of nitrogen atoms, make it a versatile building block for constructing complex superstructures. mdpi.comsmolecule.com

Key design principles include:

Metal-Ligand Coordination: The use of metal ions as coordination centers allows for the predictable and rigid assembly of this compound-based structures. The choice of metal ion and its preferred coordination geometry dictates the final architecture. mpg.de

Non-Covalent Interactions: The strategic use of non-covalent interactions, such as hydrogen bonding and π-π stacking, is fundamental. These interactions provide the driving force for the self-assembly process and stabilize the resulting supramolecular structures. fortunejournals.comsmolecule.com

Guest Templation: The presence of guest molecules or anions can direct the self-assembly process, leading to the formation of specific host-guest complexes. This principle is utilized in the design of cages and frameworks for selective encapsulation. acs.orgresearchgate.net

These principles allow for the rational design of a diverse range of supramolecular architectures with tailored properties and functionalities.

Formation of One-Dimensional and Multi-Dimensional Supramolecular Chains and Networks

The self-assembly of this compound and its derivatives, often in the presence of metal ions, can lead to the formation of one-dimensional (1D) chains, which can further assemble into two-dimensional (2D) sheets and three-dimensional (3D) networks.

For example, derivatives of this compound have been shown to form 1D supramolecular chains. In one case, the reaction of 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline with Co(II) salts resulted in two different 1D supramolecular chains. iucr.orgiucr.org In another instance, metal complexes of 2-(pyridin-4-yl)quinoline-4-carboxylic acid with Mn(II), Co(II), and Cd(II) also formed 1D chain structures. nih.govresearchgate.net These chains can be further linked by intermolecular interactions to create higher-dimensional structures. For instance, in one cobalt complex, 1D chains interact via C-H···π and C-H···Cl interactions to generate 2D sheets, which are then linked into a 3D framework through interlayer C-H···Cl interactions. iucr.orgiucr.org

Similarly, a copper(II) coordination polymer based on 2-(pyridin-4-yl)quinoline-4-carboxylic acid formed a 1D double chain structure. researchgate.net The introduction of a pyridyl nitrogen atom, compared to analogues with an arene ring, was found to promote the formation of these 1D coordination polymers over discrete molecules. researchgate.net Furthermore, dimers of 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol) can link via C-H···O hydrogen bonds and C-H···π interactions to form a ribbon-like structure, which then extends into a 2D network. nih.goviucr.org

Role of Non-Covalent Interactions in Self-Assembly

Non-covalent interactions are the primary driving forces behind the self-assembly of this compound-based supramolecular structures. These interactions, although individually weak, collectively determine the stability and topology of the resulting assemblies. The most significant non-covalent interactions involving this compound and its derivatives include hydrogen bonding, π-π stacking, and weaker C-H···π interactions. fortunejournals.comnih.govencyclopedia.pubmdpi.com

Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in directing the self-assembly of this compound derivatives into well-defined supramolecular architectures. smolecule.com These interactions can occur between the ligand molecules themselves or involve solvent molecules.

For instance, in the crystal structure of 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol), intermolecular O-H···N and O-H···O hydrogen bonds lead to the formation of inversion dimers. nih.govnih.gov These dimers are further linked by intermolecular C-H···O hydrogen bonds, contributing to the formation of a two-dimensional network. nih.govnih.gov In some cases, weak C-H···N hydrogen bonds have also been observed to complement stronger π-π stacking interactions, enhancing the stability of the crystal packing. smolecule.com

π-π Stacking and Aromatic Interactions

The extended aromatic system of this compound makes it highly susceptible to π-π stacking and other aromatic interactions, which are fundamental to its self-assembly into supramolecular structures. smolecule.com These interactions are a significant driving force in the crystal packing of these molecules. smolecule.com

In copper(I) complexes of this compound, both edge-to-face and face-to-face π-interactions are observed. mdpi.com In one such complex, pairs of cations engage in an efficient face-to-face π-stacking embrace, which is suggested to contribute to its high photoluminescence quantum yield. mdpi.com The centroid-to-centroid distances in these interactions are typically in the range of 3.73 to 4.03 Å, with ring plane separations as low as 3.24 Å. mdpi.com

Derivatives of this compound also exhibit significant π-π stacking. For example, 8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline displays characteristic offset π-π interactions with intercentroid distances between 3.367 and 3.589 Å, forming columnar stacking arrangements. smolecule.com Similarly, styryl quinoline (B57606) derivatives exhibit π-π stacking interactions that lead to the formation of chains in their crystal lattice, with centroid-to-centroid distances between styryl and quinolyl rings of approximately 3.872 Å and 3.742 Å, respectively. nih.gov In some cases, these interactions can lead to the formation of supramolecular dimers stabilized by a combination of π-π stacking and C-H···π interactions. rsc.org

C-H...π and Other Weak Interactions

In addition to hydrogen bonding and π-π stacking, weaker non-covalent interactions such as C-H···π interactions play a significant role in the self-assembly and stabilization of supramolecular architectures based on this compound. acs.orgnih.gov

In the crystal structure of 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol), dimers are linked by complementary C-H···π interactions, forming a ribbon-like structure. nih.goviucr.org These interactions, along with C-H···O hydrogen bonds, contribute to the formation of a two-dimensional network. nih.goviucr.orgnih.gov Similarly, in a cobalt(II) complex with a derivative of this compound, C-H···π and C-H···Cl interactions link one-dimensional chains into two-dimensional sheets. iucr.orgiucr.org

Anion and Guest Encapsulation in Supramolecular Frameworks

The ability of supramolecular frameworks derived from this compound and its analogues to encapsulate anions and other guest molecules is a significant area of research. This capacity stems from the formation of well-defined cavities and channels within the self-assembled structures.

Pyridine (B92270) and pyridinium-based receptors, including those with quinoline moieties, are effective for anion binding. researchgate.net The design of these receptors often incorporates features that promote interaction with anions through hydrogen bonding and electrostatic forces. researchgate.net For example, pyridine-2,6-dicarboxamide groups are frequently used as they preorganize amide substituents for optimal anion binding. researchgate.net

In the context of metal-organic frameworks (MOFs), a luminescent Zn(II)-organic framework containing a quinoline-2,6-dicarboxylate linker has been shown to be a highly selective sensor for Fe(III) ions. iitg.ac.in Another example is the anionic MOF ZJU-68, which is constructed from a quinoline-based dicarboxylic acid linker and has been used to encapsulate dye molecules. acs.org

Furthermore, self-assembled cages and bowls based on this compound derivatives have demonstrated the ability to encapsulate fullerene molecules like C60 and C70. acs.org A [Pd2L4]4+ cage with pyridyl donors acts as a selective induced-fit receptor for C60, while a more open [Pd2L23(MeCN)2]4+ bowl with quinolinyl donors can bind both C60 and C70. acs.org The encapsulation is driven by host-guest interactions within the cavity of the supramolecular structure. These examples highlight the potential of this compound-based systems in the development of materials for selective sensing, separation, and storage.

Theoretical and Computational Investigations of 2 Pyridin 2 Yl Quinoline and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational tool for investigating the ground-state properties of molecular systems, including 2-(Pyridin-2-yl)quinoline. By approximating the electron density of a molecule, DFT can accurately and efficiently calculate its structural and electronic characteristics. rsc.org It is frequently used to study coordination compounds, providing detailed information on their electronic structure, stability, and reactivity. researchgate.netbohrium.com

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are widely employed to determine the energies of these orbitals. rsc.orgdergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap generally implies that less energy is required to excite an electron, making the molecule more polarizable and chemically reactive. rsc.orgmdpi.com

In the context of this compound and its derivatives, DFT studies show that chemical modifications can systematically tune the orbital energies. For instance, in a series of cationic iridium(III) complexes, extending the π-conjugation of the this compound ligand through benzannulation was found to primarily stabilize or destabilize the LUMO, while the HOMO energy remained relatively constant. researcher.life This targeted modification of the LUMO allows for the rational design of complexes with predetermined absorption and emission energies. researcher.life The analysis of HOMO-LUMO energies is also crucial for understanding the behavior of metal complexes in various applications. bohrium.com

Table 1: Example Frontier Orbital Energies for Quinoline-based Compounds Calculated by DFT/TD-DFT

| Compound/Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| Methyl-chromenoquinoline (in toluene) | -5.327 | -1.836 | 3.49 | jksus.org |

| [ZnL¹(NCS)₂] (in vacuum) | -5.019 | -2.852 | 2.167 | mdpi.com |

| [Zn(L²)₂] (in vacuum) | -5.053 | -2.141 | 2.912 | mdpi.com |

| [ZnL³(NCS)₂] (in vacuum) | -4.902 | -2.438 | 2.464 | mdpi.com |

| Note: This table presents data from related quinoline (B57606) systems to illustrate typical values obtained through DFT calculations. L¹, L², and L³ are different hydrazone ligands. |

DFT calculations are essential for determining the most stable three-dimensional structure of a molecule through geometry optimization. This process finds the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles. For this compound, a key structural feature is the dihedral angle between the pyridine (B92270) and quinoline ring systems. In copper(I) complexes incorporating this ligand, the angle between the least-squares planes of the pyridine and quinoline units is reported to be approximately 7.23°. rsc.org

When this compound acts as a bidentate chelating ligand in metal complexes, DFT can predict the resulting coordination geometry. In a mononuclear ruthenium(II) complex, the ligand coordinates to the metal center to form a distinctive half-sandwich, "three-legged piano-stool" geometry. nih.gov X-ray analysis of this complex reveals that the bond between the ruthenium center and the pyridine nitrogen (Ru—N1py, 2.086 Å) is slightly shorter than the bond to the quinoline nitrogen (Ru—N2qn, 2.147 Å), suggesting a stronger coordination by the pyridyl nitrogen atom. nih.gov The bite angle of the ligand in this complex is 76.42°. nih.gov In copper(I) complexes, the geometry is typically a distorted tetrahedron. rsc.org

Table 2: Selected Optimized Geometric Parameters for a [Ru(η⁶-benzene)(L)Cl]⁺ Complex where L = this compound

| Parameter | Value | Source |

| Bond Length (Ru—N1py) | 2.086 (3) Å | nih.gov |

| Bond Length (Ru—N2qn) | 2.147 (3) Å | nih.gov |

| Bond Length (Ru—Cl) | 2.3840 (9) Å | nih.gov |

| Bite Angle (N1—Ru—N2) | 76.42 (10) ° | nih.gov |

Electronic Structure Analysis (HOMO-LUMO Energies)

Time-Dependent DFT (TD-DFT) for Excited State Dynamics

While DFT excels at describing the electronic ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the properties and dynamics of electronic excited states. mdpi.commdpi.comnih.gov It allows for the investigation of how molecules like this compound respond to the absorption of light, providing critical information about their photophysical and photochemical behavior. dntb.gov.uarsc.org

A primary application of TD-DFT is the simulation of electronic absorption and emission spectra. mdpi.commdpi.com By calculating the energies of vertical transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λ_max) that characterize a molecule's UV-Visible spectrum. jksus.orgrsc.org The accuracy of these predictions can be enhanced by using specific functionals; for instance, it is common to predict spectra using the B3LYP functional on geometries that have been optimized with a different functional, such as M06-2X. mdpi.com These theoretical spectra provide a powerful complement to experimental measurements, aiding in the interpretation of observed electronic transitions. rsc.org TD-DFT can also be used to simulate emission spectra by calculating the transition from the optimized first excited state back to the ground state.

Table 3: Example of Simulated UV-Vis Absorption Data for a Quinoline Derivative (MCQ) using TD-DFT

| Transition | Wavelength (λ) (nm) | Oscillator Strength (f) | Source |

| S₀ → S₁ | 422.2 | 0.2866 | jksus.org |

| S₀ → S₂ | 356.6 | 0.0017 | jksus.org |

| S₀ → S₃ | 338.7 | 0.1039 | jksus.org |

| Note: Data is for methyl-chromenoquinoline (MCQ) to illustrate typical TD-DFT output. |

Photoinduced electron transfer (PET) is a fundamental process in which a molecule, upon absorbing light, transfers an electron to or from another molecule. rsc.org TD-DFT is a valuable tool for investigating the feasibility and mechanism of PET. The process can be theoretically assessed by analyzing the calculated HOMO and LUMO energy levels of the potential electron donor and acceptor molecules. researchgate.net If the LUMO of the acceptor is lower in energy than the LUMO of the photoexcited donor, electron transfer is energetically favorable. researchgate.net

This approach has been used to explain the fluorescence quenching of quinoline-based sensors in the presence of nitro-phenolic compounds, where the process is driven by an efficient PET from the excited sensor to the analyte. researchgate.net PET is also the core principle behind the operation of dye-sensitized solar cells (DSSCs), where a dye molecule (which can be a complex of this compound) absorbs light and injects an electron into a semiconductor material. rsc.org Furthermore, TD-DFT is used to study other excited-state phenomena, such as excited-state intramolecular proton transfer (ESIPT), which has been extensively investigated in related 7-hydroxyquinoline (B1418103) systems. mdpi.comnih.govacs.org

Prediction of Absorption and Emission Spectra

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a computational lens to view the time-dependent behavior and conformational dynamics of molecules. researchgate.net This technique models the physical movements of atoms and molecules over time by solving Newton's equations of motion. While specific MD studies focusing solely on the isolated this compound molecule are not widely reported, the method is frequently applied to its derivatives and complexes to understand their interactions within more complex environments, such as with biological macromolecules. nih.govtandfonline.com

For example, MD simulations have been employed to explore the binding stability and dynamics of quinoline-linked pyrimidine (B1678525) derivatives within the active site of cyclooxygenase (COX) enzymes. researchgate.net In other studies, MD simulations provided crucial insights into how bis-quinolinium ligands bind to and stabilize G-quadruplex DNA structures, revealing that the spatial orientation of the quinoline rings dictates the binding mode and strength. nih.gov These simulations, often performed with software like GROMACS and force fields such as Charmm36, are invaluable for understanding how these compounds interact with biological targets at an atomic level, thereby guiding the design of new therapeutic agents. tandfonline.com

Quantum Chemical Characterization of Intramolecular Interactions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the intramolecular forces and electronic landscape of molecules structurally related to this compound. Studies on analogous compounds, such as 8-(pyridin-2-yl)quinolin-7-ol, provide a framework for understanding the interactions within the this compound system itself. mdpi.commdpi.com

In a study of 8-(pyridin-2-yl)quinolin-7-ol, DFT calculations using the M06-2X functional and the TZVP basis set were performed to investigate its structure and the nature of its intramolecular interactions. mdpi.com The analysis of the unsubstituted 8-(pyridin-2-yl)quinolin-7-ol revealed that the structure is nearly planar, which facilitates effective π-delocalization across the pyridine and quinoline ring systems. This planarity is a key factor in the electronic communication between the two heterocyclic moieties. mdpi.com

Natural Bond Orbital (NBO) analysis of the related 8-(pyridin-2-yl)quinolin-7-ol system showed almost negligible donor-acceptor interaction between the quinoline and pyridine subunits in the ground state. mdpi.com However, the introduction of substituents can significantly alter the electronic properties. For instance, adding an electron-donating amino group to the pyridine ring increases the π-electron density and the basicity of the pyridine nitrogen. mdpi.com Conversely, an electron-acceptor group decreases the basicity of the pyridine nitrogen and enhances the conjugation between the two rings. mdpi.com These findings suggest that the electronic character of this compound can be readily tuned through substitution, which in turn influences its intramolecular interactions and potential for use in applications like molecular switches or sensors. mdpi.commdpi.com

Further computational studies on related pyridine-guanidine derivatives have highlighted the importance of intramolecular hydrogen bonding in controlling the conformation of such molecules. These studies, which combined NMR, X-ray crystallography, and B3LYP/6-31+G** theoretical calculations, demonstrated how intramolecular interactions dictate the dihedral angle between the pyridine ring and the attached functional group. researchgate.net While this compound itself does not have the same hydrogen bonding capacity, this research underscores the power of computational methods to predict and explain conformational preferences arising from subtle intramolecular forces.

| Property | Value | Significance |

|---|---|---|

| Dihedral Angle (C₁-C₆-C₂′-N₁′) | Nearly Planar | Supports effective π-delocalization between rings. mdpi.com |

| NBO Analysis | Negligible donor-acceptor interaction | Indicates limited charge transfer between the unsubstituted rings in the ground state. mdpi.com |

| Effect of Amino-substituent | Increased pyridine nitrogen basicity | Demonstrates tunability of electronic properties. mdpi.com |

| Effect of Nitro-substituent | Decreased pyridine nitrogen basicity | Shows enhanced conjugation and altered electronic character. mdpi.com |

Computational Insights into Reactivity and Mechanism

DFT calculations have also provided crucial insights into the reactivity of the this compound scaffold and the mechanisms of its reactions. A notable example is the study of the copper(II)-catalyzed C–H hydroxylation of 2-phenylquinoline, a compound where a phenyl group is present at the 2-position of the quinoline instead of a pyridyl group. This study offers a model for understanding how this compound might behave in similar catalytic transformations. acs.org